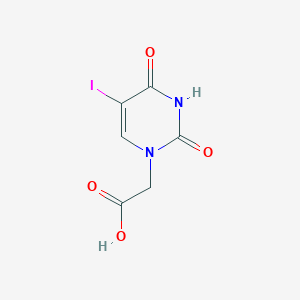

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

Description

BenchChem offers high-quality (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDICWDYBXXXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362121 | |

| Record name | (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57846-83-0 | |

| Record name | (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, a halogenated pyrimidine derivative, represents a versatile scaffold in medicinal chemistry and materials science.[1] Its structure, featuring a uracil core substituted with an iodine atom at the 5-position and an acetic acid moiety at the N1-position, provides a unique combination of reactive sites and potential biological activity.[1] This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and potential applications in drug discovery and other advanced scientific fields.

The pyrimidine ring is a fundamental component of nucleic acids, and its analogs have been extensively explored for therapeutic purposes.[2][3] Halogenation at the 5-position of the uracil ring is a well-established strategy for modulating the biological activity of these compounds, often leading to enhanced antiviral and anticancer properties.[2][3] The addition of an acetic acid side chain introduces a carboxylic acid functional group, which can be leveraged for further chemical modifications, such as the formation of amides and esters, to create a diverse library of derivatives with tailored properties.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is crucial for its application in research and development. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅IN₂O₄ | [1] |

| Molecular Weight | 296.02 g/mol | [1] |

| CAS Number | 57846-83-0 | [1] |

| Appearance | White to off-white powder | Inferred from related compounds |

| Melting Point | 274-276 °C (decomposes) | |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in water and alcohols. | Inferred from related compounds |

| pKa | Estimated to be around 4-5 for the carboxylic acid proton. | Theoretical estimation |

Synthesis and Manufacturing

The synthesis of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid can be achieved through a multi-step process, typically starting from the readily available 5-iodouracil. The general synthetic strategy involves the N1-alkylation of 5-iodouracil with an appropriate two-carbon synthon, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

A [label="5-Iodouracil"]; B [label="Ethyl (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetate"]; C [label="(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid"];

A -> B [label=" Ethyl bromoacetate,\n K2CO3, DMF "]; B -> C [label=" LiOH, THF/H2O "]; }

Synthesis of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid.

Experimental Protocol: Synthesis of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

This protocol is adapted from established procedures for the N-alkylation of uracil derivatives.[4]

Step 1: Synthesis of Ethyl (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetate

-

To a stirred suspension of 5-iodouracil (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the crude ethyl ester.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Hydrolysis to (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

-

Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

Upon completion, acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (HCl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product.

Chemical Reactivity and Stability

The chemical reactivity of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is dictated by its three primary functional groups: the iodinated pyrimidine ring, the carboxylic acid moiety, and the uracil core.

Main [label="(5-Iodo-2,4-dioxo-3,4-dihydro-2H-\npyrimidin-1-yl)-acetic acid"]; A [label="Amide Derivatives"]; B [label="Ester Derivatives"]; C [label="5-Substituted Uracil Derivatives"];

Main -> A [label=" Amine, Coupling Agent "]; Main -> B [label=" Alcohol, Acid Catalyst "]; Main -> C [label=" Organoboron Reagents,\n Pd Catalyst (Suzuki Coupling) "]; }

Key reaction pathways of the title compound.

-

Carboxylic Acid Group: The carboxylic acid functionality allows for standard transformations into esters, amides, and acid chlorides. These reactions are essential for creating prodrugs or for linking the molecule to other chemical entities.[5]

-

Iodine Atom: The iodine at the C5 position is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[6] This allows for the introduction of a wide variety of substituents at this position, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

-

Uracil Ring: The pyrimidine ring itself can undergo various modifications, although these are generally less facile than reactions at the other two sites.

The compound should be stored in a cool, dry, and dark place to prevent decomposition. It is stable under normal laboratory conditions but may be sensitive to strong oxidizing agents and high temperatures.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the C6-H of the uracil ring, a singlet for the methylene protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton. The chemical shift of the C6-H will be influenced by the electron-withdrawing iodine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the uracil ring and the carboxylic acid, as well as signals for the carbons of the pyrimidine ring and the methylene carbon of the acetic acid moiety.

-

FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the uracil ring and the carboxylic acid. N-H stretching vibrations of the uracil ring and the O-H stretch of the carboxylic acid will also be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and cleavage of the acetic acid side chain.

Applications in Research and Drug Development

The structural features of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid make it a valuable building block in several areas of research, particularly in drug discovery.

Anticancer and Antiviral Potential

Derivatives of 5-iodouracil have demonstrated significant potential as both anticancer and antiviral agents.[2][3] The primary mechanism of action for many 5-halogenated uracil derivatives involves the inhibition of thymidylate synthase, a key enzyme in DNA synthesis.[1] By mimicking the natural substrate, these compounds can disrupt DNA replication in rapidly dividing cancer cells and viruses.[1]

The acetic acid side chain offers a point of attachment for designing targeted drug delivery systems. For instance, it can be conjugated to peptides or antibodies that specifically recognize cancer cells, thereby increasing the therapeutic efficacy and reducing off-target toxicity.[1][5]

Chemical Biology and Probe Development

The reactive handles on (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid make it an attractive starting material for the development of chemical probes. The iodine atom can be replaced with photoreactive groups or affinity tags to study protein-ligand interactions. The carboxylic acid can be used to attach fluorescent dyes or biotin for visualization and pull-down experiments.

Materials Science

The rigid, planar structure of the pyrimidine ring, combined with the potential for hydrogen bonding, suggests that derivatives of this compound could be explored for the development of novel organic materials with interesting electronic or self-assembly properties.

Conclusion

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is a valuable and versatile chemical entity with significant potential in medicinal chemistry, chemical biology, and materials science. Its straightforward synthesis and multiple reactive sites provide a robust platform for the generation of diverse molecular architectures. Further exploration of its biological activities and applications is warranted and promises to yield novel therapeutic agents and advanced materials.

References

-

MDPI. (n.d.). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1][2][3]triazin-6(2H)-ones and Their Antibacterial Activity. Retrieved from [Link]

-

DNAmod. (n.d.). 5-iodouracil. Retrieved from [Link]

-

Sun, Y., et al. (2020). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. PMC. Retrieved from [Link]

-

Prachayasittikul, S., et al. (2009). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of ligand 5-fluorouracil-1-yl acetic acid (L1). Retrieved from [Link]

-

PubMed. (1966). Mode of antiviral action of 5-iodouracil deoxyriboside. Retrieved from [Link]

-

OMICS International. (n.d.). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Retrieved from [Link]

-

PubMed. (2009). Synthesis of N-substituted 5-iodouracils as antimicrobial and anticancer agents. Retrieved from [Link]

- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.

-

PubMed Central. (n.d.). Recent advancements for the evaluation of anti-viral activities of natural products. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Scalable synthesis of 3,4-dihydropyrimidin- 2(1H)-ones under solvent free condition. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Antiviral Activity of Novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) Analogues of Uracil Nucleosides. Retrieved from [Link]

-

RSC Publishing. (n.d.). Incredible use of plant-derived bioactives as anticancer agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Retrieved from [Link]

-

Universal Journal of Pharmaceutical Research. (n.d.). SILICA IODIDE CATALYZED ULTRASOUND ASSISTED ONE-POT THREE- COMPONENT SYNTHESIS OF 3,4-DIHYDROPYRIMIDINE-2-(1H). Retrieved from [Link]

-

PubMed. (n.d.). N-Alkylated derivatives of 5-fluorouracil. Retrieved from [Link]

-

ResearchGate. (n.d.). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. Retrieved from [Link]

-

PubMed Central. (n.d.). Ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate. Retrieved from [Link]

-

OICC Press. (n.d.). Oxalic acid dihydrate catalyzed synthesis of 3,4-dihydropyrimidin-2-(1H)-one derivatives under thermal and solvent-free conditions. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent advancements for the evaluation of anti-viral activities of natural products. Retrieved from [Link]

-

UCL Discovery. (n.d.). The Crystal Structure of 5-Aminouracil and the Ambiguity of Alternative Polymorphs. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Antiviral Activity of Novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) Analogues of Uracil Nucleosides. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Retrieved from [Link]

Sources

- 1. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNAmod: 5-iodouracil [dnamod.hoffmanlab.org]

- 3. researchgate.net [researchgate.net]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. mdpi.com [mdpi.com]

- 6. Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid: A Technical Guide to its Postulated Mechanisms of Action

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is a synthetic organic compound featuring a pyrimidine scaffold, a class of molecules with significant therapeutic applications. While direct mechanistic studies on this specific molecule are not extensively available in current literature, its structural components—a 5-iodouracil core and an N1-acetic acid moiety—provide a strong basis for postulating its biological activities. This guide synthesizes information from related uracil derivatives to propose and technically detail the most probable mechanisms of action for this compound, focusing on its potential as an anticancer and antiviral agent. The primary hypothesized mechanisms are the inhibition of thymidylate synthase and topoisomerase I, both critical targets in cancer chemotherapy. Detailed experimental protocols to validate these hypotheses are provided, alongside visualizations of the proposed cellular pathways and experimental workflows.

Introduction and Molecular Profile

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, also known as 5-iodouracil-1-acetic acid, is characterized by a uracil ring iodinated at the 5-position and an acetic acid group attached to the nitrogen at the 1-position. The presence of the pyrimidine ring is a key feature, as this heterocyclic structure is a fundamental component of nucleobases in nucleic acids.[1][2] The iodine atom at the C5 position and the carboxylic acid functional group are expected to significantly influence its chemical reactivity and biological interactions.[3]

The structural similarity of the 5-iodouracil core to the natural nucleobase thymine suggests that it could act as an antimetabolite. Antimetabolites function by mimicking endogenous molecules, thereby interfering with normal cellular metabolism, particularly in the synthesis of DNA and RNA.[4] This property is the foundation for the use of many uracil analogs, such as 5-fluorouracil, in cancer therapy.[5] Furthermore, derivatives of uracil-1-acetic acid have been investigated for their potential as anticancer agents, indicating that the N1-acetic acid side chain may also contribute to the compound's biological activity profile.[6][7][8][9]

Table 1: Physicochemical Properties of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

| Property | Value |

| Molecular Formula | C₆H₅IN₂O₄ |

| Molecular Weight | 312.02 g/mol |

| IUPAC Name | (5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid |

| Appearance | White to light yellow powder |

| Melting Point | 266-276 °C (sublimes)[10] |

| SMILES | C1=C(C(=O)NC(=O)N1CC(=O)O)I |

Postulated Anticancer Mechanism of Action I: Thymidylate Synthase Inhibition

A primary and highly plausible mechanism of action for (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is the inhibition of thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[3][11][12] By catalyzing the methylation of deoxyuridine monophosphate (dUMP) to dTMP, TS provides the sole intracellular source of thymidylate.[13] Inhibition of TS leads to a depletion of the dTMP pool, which in turn causes an imbalance in deoxynucleotide triphosphates and the incorporation of uracil into DNA, ultimately triggering cell death, a process often referred to as "thymineless death".[3][5]

The 5-iodouracil moiety of the compound is structurally analogous to dUMP. It is hypothesized that the compound, or its intracellular metabolites, could act as a competitive inhibitor of TS, binding to the active site and preventing the normal processing of dUMP. The bulky iodine atom at the C5 position, where methylation would normally occur, likely plays a key role in this inhibitory action.

Proposed Signaling Pathway

The proposed mechanism of thymidylate synthase inhibition is depicted in the following diagram:

Caption: Proposed mechanism of thymidylate synthase inhibition.

Experimental Validation: In Vitro Thymidylate Synthase Activity Assay

To empirically validate the hypothesis of TS inhibition, a direct enzymatic assay can be performed. This protocol is based on spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (H₂folate) during the conversion of dUMP to dTMP.[14]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10 mM β-mercaptoethanol, 0.1 mg/mL BSA.

-

Recombinant human thymidylate synthase (commercially available).

-

dUMP stock solution (10 mM in assay buffer).

-

CH₂H₄folate stock solution (10 mM in assay buffer with 10% β-mercaptoethanol).

-

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid stock solution (in DMSO, with serial dilutions in assay buffer).

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the following to each well:

-

Assay Buffer

-

dUMP (final concentration 100 µM)

-

CH₂H₄folate (final concentration 200 µM)

-

Varying concentrations of the test compound or vehicle control (DMSO).

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding recombinant human thymidylate synthase (final concentration ~50 nM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

-

Plot the percentage of TS activity versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Postulated Anticancer Mechanism of Action II: Topoisomerase I Inhibition

Another compelling mechanistic hypothesis is the inhibition of topoisomerase I (Topo I). Topo I is an essential nuclear enzyme that resolves topological stress in DNA by introducing transient single-strand breaks, allowing for processes like DNA replication, transcription, and recombination to proceed.[4][15] Topo I inhibitors, such as camptothecin and its derivatives, exert their cytotoxic effects by stabilizing the covalent Topo I-DNA cleavage complex.[10] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks, which are converted to lethal double-strand breaks during DNA replication, ultimately inducing apoptosis.

Derivatives of uracil-1-acetic acid have been conjugated with camptothecins, and the resulting compounds have shown potent Topo I inhibitory activity.[6][7] This suggests that the uracil-1-acetic acid moiety may contribute to the binding and/or stabilization of the Topo I-DNA complex.

Proposed Signaling Pathway

The proposed mechanism of topoisomerase I inhibition is illustrated below:

Caption: Proposed mechanism of topoisomerase I inhibition.

Experimental Validation: DNA Relaxation Assay for Topoisomerase I Inhibition

The inhibitory effect on Topo I can be assessed by monitoring the enzyme's ability to relax supercoiled plasmid DNA. In the presence of an inhibitor, the conversion of supercoiled DNA to its relaxed form will be impeded.[16][17]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine.

-

Supercoiled plasmid DNA (e.g., pBR322 or pUC19) stock solution (0.25 µg/µL).

-

Recombinant human topoisomerase I (commercially available).

-

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid stock solution (in DMSO, with serial dilutions in assay buffer).

-

Stop Solution/Loading Dye: 1% SDS, 0.025% bromophenol blue, 50% glycerol.

-

-

Assay Procedure:

-

In microcentrifuge tubes on ice, prepare reaction mixtures containing:

-

Assay Buffer

-

Supercoiled plasmid DNA (final concentration ~12.5 µg/mL)

-

Varying concentrations of the test compound or vehicle control (DMSO).

-

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate the reaction by adding human topoisomerase I (typically 1-2 units).

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding the Stop Solution/Loading Dye.

-

-

Analysis by Agarose Gel Electrophoresis:

-

Load the reaction mixtures onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA bands are well-separated.

-

Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.

-

Potential Antiviral Mechanism of Action

Derivatives of 5-substituted uracils have demonstrated a broad spectrum of antiviral activities, particularly against DNA viruses like herpesviruses and poxviruses.[18][19][20][21][22][23] The antiviral mechanism of such nucleoside analogs often involves their intracellular phosphorylation to the triphosphate form, which can then be incorporated into the growing viral DNA chain by viral DNA polymerases.[24][25][26] This incorporation can lead to chain termination or a dysfunctional viral genome.

Given that (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is a uracil analog, it is plausible that it could be recognized and metabolized by viral enzymes, particularly viral thymidine kinases, which often have a broader substrate specificity than their human counterparts. The resulting metabolite could then interfere with viral DNA replication.

Proposed Antiviral Pathway

The proposed antiviral mechanism of action is outlined in the following workflow:

Caption: Proposed antiviral mechanism of action workflow.

Experimental Validation: Viral Replication Assay

To investigate the potential antiviral activity, a cell-based viral replication assay, such as a plaque reduction assay, can be employed.[27]

Protocol:

-

Cell Culture and Virus Infection:

-

Plate a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock.

-

Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).

-

-

Compound Treatment:

-

After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing various concentrations of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid or a vehicle control.

-

-

Plaque Formation and Visualization:

-

Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.

-

Fix the cells with a formalin solution.

-

Stain the cells with a crystal violet solution to visualize the plaques (areas of cell death).

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control.

-

Determine the EC₅₀ (50% effective concentration) from the dose-response curve.

-

Conclusion

While direct experimental evidence for the mechanism of action of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is yet to be established, its chemical structure provides a robust framework for formulating testable hypotheses. The 5-iodouracil core strongly suggests a role as a thymidylate synthase inhibitor, a well-established anticancer mechanism. Concurrently, the uracil-1-acetic acid moiety, based on studies of related compounds, points towards a potential for topoisomerase I inhibition. Furthermore, the compound's identity as a pyrimidine analog warrants investigation into its antiviral properties, particularly against DNA viruses. The experimental protocols detailed in this guide provide a clear path for the empirical validation of these proposed mechanisms, which will be crucial in defining the therapeutic potential of this compound.

References

- (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid - Smolecule. (2023-08-15).

-

Thymidylate synthase inhibitor. In Wikipedia. Retrieved from [Link]

-

Thymidylate Synthetase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. (2021-11-02). RxList. Retrieved from [Link]

- Kaplan, A. S., & Ben-Porat, T. (1966). Mode of antiviral action of 5-iodouracil deoxyriboside. Journal of Molecular Biology, 19(2), 320-332.

- An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review. (2024-03-06). Future Journal of Pharmaceutical Sciences, 10(1), 28.

-

Thymidylate synthase inhibitor – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

- Topoisomerase Assays. (2017). Current Protocols in Pharmacology, 77, 3.3.1-3.3.29.

- New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022-04-30). Pharmaceuticals, 15(5), 555.

- Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins. (2017-01-05). European Journal of Medicinal Chemistry, 125, 914-926.

-

5-Substituted pyrimidine analogues with different types of antiviral activity. ResearchGate. Retrieved from [Link]

-

Assay of topoisomerase I activity. (2018-05-21). protocols.io. Retrieved from [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Lirias. Retrieved from [Link]

-

Synthesis and antitumor activity of novel substituted uracil-1′(N)-acetic acid ester derivatives of 20(S)-camptothecins | Request PDF. ResearchGate. Retrieved from [Link]

-

Human topoisomerase I DNA relaxation assay. ProFoldin. Retrieved from [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. ResearchGate. Retrieved from [Link]

- The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (2018-06). Antiviral Research, 154, 66-86.

-

Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N). figshare. Retrieved from [Link]

- Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety. (2007-01-01). Journal of Medicinal Chemistry, 50(1), 106-113.

- Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (2022-12). Viruses, 14(12), 2758.

-

The Bonds of Uracil: Understanding Its Chemical Connections. (2025-12-30). Oreate AI Blog. Retrieved from [Link]

- Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. (2021-09-01). Arabian Journal of Chemistry, 14(9), 103311.

- Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N). (2024-02-12).

- Antiviral nucleoside analogs. (2021-05-14). Russian Chemical Reviews, 90(5), 567-593.

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. Retrieved from [Link]

-

Antiviral drug. In Wikipedia. Retrieved from [Link]

- Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021-06-16). Molecules, 26(12), 3662.

- Design, synthesis and in vitro antiproliferative activity of new thiazolidinedione-1,3,4-oxadiazole hybrids as thymidylate synthase inhibitors. (2020-04-30). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 938-951.

- Inhibition of thymidylate synthase by the ProTide NUC-3373: in vitro analysis and clinical validation. (2019-12-01). Molecular Cancer Therapeutics, 18(12_Supplement_2), C059-C059.

-

Uracil: Structure, Synthesis and Uses. Allen. Retrieved from [Link]

-

Uracil. In Wikipedia. Retrieved from [Link]

- Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. (2020-09-24). International Journal of Molecular Sciences, 21(19), 7078.

-

Pyrimidine Synthesis and Salvage Pathway. (2017-04-17). YouTube. Retrieved from [Link]

- Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. (2020-07-25). Signal Transduction and Targeted Therapy, 5(1), 1-16.

-

How Uracil Participates in Nucleotide Synthesis Pathways-pharma ingredients. (2026-01-06). HBGUANXING. Retrieved from [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Retrieved from [Link]

- Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections. (2008-01). Antimicrobial Agents and Chemotherapy, 52(1), 103-110.

-

Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. ResearchGate. Retrieved from [Link]

- Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite. (1980-03-25). Biochimica et Biophysica Acta (BBA) - Enzymology, 612(1), 60-69.

- Significance and Biological Importance of Pyrimidine in the Microbial World. (2014). International Journal of Medicinal Chemistry, 2014, 202784.

- Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. (2014-04-11). The Journal of Organic Chemistry, 79(9), 4164-4173.

-

Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

Sources

- 1. The Bonds of Uracil: Understanding Its Chemical Connections - Oreate AI Blog [oreateai.com]

- 2. Uracil - Wikipedia [en.wikipedia.org]

- 3. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Assay of topoisomerase I activity [protocols.io]

- 17. Human topoisomerase I DNA relaxation assay [profoldin.com]

- 18. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antiviral drug - Wikipedia [en.wikipedia.org]

- 27. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 5-Iodo-Uracilacetic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of Modified Uracil Scaffolds

The uracil scaffold is a cornerstone in the development of antimetabolite therapeutics, with its derivatives playing a pivotal role in oncology and virology for decades.[1][2] Modifications to the uracil ring, particularly at the C-5 position, have yielded compounds with potent biological activities. Halogenation at this position has been a particularly fruitful strategy, leading to the development of widely used drugs like 5-fluorouracil (5-FU).[3] This guide delves into the biological activity of a specific, yet less explored, derivative: 5-iodo-uracilacetic acid. While direct, extensive research on this exact molecule is emerging, a wealth of data from closely related analogs allows for a comprehensive and predictive analysis of its therapeutic potential. This document will synthesize existing knowledge on the synthesis, proposed mechanisms of action, and likely biological effects of 5-iodo-uracilacetic acid, providing a critical resource for researchers in drug discovery and development.

Core Concept: Antimetabolite Activity of 5-Halogenated Uracil Derivatives

The primary mechanism by which 5-halogenated uracil derivatives exert their biological effects is through their action as antimetabolites.[2] These molecules are structurally similar to endogenous pyrimidines, such as uracil and thymine, which are essential building blocks for DNA and RNA synthesis. This structural mimicry allows them to interfere with key metabolic pathways, ultimately disrupting cellular proliferation.[2]

Disruption of Nucleic Acid Synthesis

The core of their anticancer and antiviral activity lies in the disruption of DNA and RNA synthesis.[1][3] Once inside the cell, these uracil analogs can be metabolized into their corresponding nucleotides. These fraudulent nucleotides can then exert their effects in several ways:

-

Enzyme Inhibition: A primary target for many 5-substituted uracil analogs is thymidylate synthase (TS).[4] This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[5] By binding to and inhibiting TS, these analogs deplete the cellular pool of dTMP, leading to "thymineless death" in rapidly dividing cancer cells.[6][7]

-

Incorporation into DNA and RNA: The metabolized analogs can also be incorporated into newly synthesized DNA and RNA strands in place of their natural counterparts.[3] This incorporation can lead to DNA damage, misreading of the genetic code during transcription and translation, and ultimately, cell cycle arrest and apoptosis.[8] The size and nature of the halogen at the C-5 position can influence the extent and consequences of this incorporation.

Anticipated Biological Activities of 5-Iodo-Uracilacetic Acid

Based on the established activities of related compounds, 5-iodo-uracilacetic acid is predicted to exhibit significant anticancer and antiviral properties.

Anticancer Potential

The presence of the iodine atom at the C-5 position suggests a strong potential for anticancer activity. Studies on N-substituted 5-iodouracils have demonstrated their ability to inhibit the growth of cancer cells.[1] For instance, N1,N3-dicyclohexylmethyl-5-iodouracil displayed potent anticancer activity against HepG2 cells with an IC50 of 16.5 μg/mL.[1] Furthermore, a study on substituted uracil-1'(N)-acetic acid esters, which are structurally very similar to the topic compound, showed significant cytotoxicity against a panel of five human cancer cell lines (A549, Bel7402, BGC-823, HCT-8, and A2780).[9]

The proposed mechanism for the anticancer effect of 5-iodo-uracilacetic acid would likely involve its conversion to a fraudulent nucleotide that inhibits thymidylate synthase and/or is incorporated into DNA, leading to cytotoxicity in rapidly proliferating cancer cells.[4]

Antiviral Properties

5-iodouracil derivatives have a history of antiviral applications.[1] A notable example is 1-(2-deoxy-4-thio-beta-d-ribofuranosyl)-5-iodouracil (4'-thioIDU), which has shown potent activity against orthopoxviruses, including vaccinia and cowpox viruses, both in cell culture and in animal models.[10] This compound was found to inhibit viral DNA synthesis at low micromolar concentrations.[10] Additionally, ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid have demonstrated antiviral properties, further supporting the potential of the uracil-1-acetic acid scaffold in antiviral drug development.[11] The antiviral mechanism of 5-iodo-uracilacetic acid would likely mirror that of other pyrimidine antimetabolites, where the compound or its metabolites interfere with viral nucleic acid replication.

Key Enzymatic Interactions: A Deeper Mechanistic Dive

The efficacy of uracil-based antimetabolites is often dictated by their interaction with specific enzymes. For 5-iodo-uracilacetic acid, two enzymes are of particular importance: thymidylate synthase and dihydropyrimidine dehydrogenase.

Thymidylate Synthase (TS) Inhibition

As previously mentioned, thymidylate synthase is a primary target for uracil analogs.[4] The inhibition of TS by the fluorinated metabolite of 5-FU is a well-established mechanism of anticancer activity.[3] It is highly probable that a metabolite of 5-iodo-uracilacetic acid would also act as an inhibitor of TS.

Caption: Proposed inhibition of Thymidylate Synthase by a 5-iodo-uracilacetic acid metabolite.

Dihydropyrimidine Dehydrogenase (DPD) and Drug Metabolism

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of uracil and thymine.[12] It is also responsible for the degradation of fluoropyrimidine drugs like 5-FU, with over 80% of an administered dose being catabolized by DPD.[3] The activity of DPD can, therefore, significantly impact the bioavailability and efficacy of these drugs.[13] Uracil itself can act as a DPD inhibitor, and this property is exploited in combination therapies to enhance the therapeutic window of 5-FU.[13][14] Given its structural similarity to uracil, it is plausible that 5-iodo-uracilacetic acid could also interact with and potentially inhibit DPD, which would, in turn, affect its own metabolism and potentially that of co-administered fluoropyrimidine drugs.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 5-iodo-uracilacetic acid, a series of well-established in vitro assays are necessary.

Synthesis of 5-Iodo-Uracilacetic Acid

The synthesis of the target compound can be approached through several established methods for the modification of uracil. A common starting point is 5-iodouracil, which can be synthesized from uracil. The acetic acid moiety can then be introduced at the N1 position.

Step-by-Step Synthesis Protocol (Illustrative):

-

Iodination of Uracil: A solution of uracil in a suitable solvent (e.g., water or acetic acid) is treated with an iodinating agent, such as iodine monochloride or N-iodosuccinimide, to yield 5-iodouracil.

-

N1-Alkylation: The 5-iodouracil is then reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to introduce the ethyl acetate group at the N1 position.

-

Hydrolysis: The resulting ester is then hydrolyzed under basic or acidic conditions to yield 5-iodo-uracilacetic acid.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Cytotoxicity Assays

The anticancer activity of 5-iodo-uracilacetic acid should be evaluated against a panel of human cancer cell lines.

MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of 5-iodo-uracilacetic acid for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Caption: A typical workflow for an in vitro cytotoxicity MTT assay.

Antiviral Evaluation

The antiviral activity can be assessed using plaque reduction assays or cytopathic effect (CPE) inhibition assays.[15][16]

Plaque Reduction Assay Protocol:

-

Cell Monolayer Preparation: A confluent monolayer of host cells susceptible to the target virus is prepared in multi-well plates.

-

Virus Infection: The cell monolayers are infected with a known titer of the virus.

-

Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of 5-iodo-uracilacetic acid.

-

Incubation: The plates are incubated for a period sufficient for viral plaques (zones of cell death) to form.

-

Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting and Analysis: The number of plaques in the treated wells is counted and compared to the number in untreated control wells. The concentration of the compound that reduces the number of plaques by 50% (EC50) is then determined.

Quantitative Data Summary

While specific IC50 and EC50 values for 5-iodo-uracilacetic acid are not yet widely published, the following table presents data for closely related compounds to provide a benchmark for expected potency.

| Compound | Biological Activity | Cell Line/Virus | IC50/EC50 (µM) | Reference |

| N1,N3-dicyclohexylmethyl-5-iodouracil | Anticancer | HepG2 | 16.5 µg/mL | [1] |

| Substituted Uracil-1'(N)-acetic acid esters | Anticancer | A549, HCT-8, A2780 | Comparable to Camptothecin | [9] |

| 4'-thioIDU (5-iodo nucleoside analog) | Antiviral | Vaccinia Virus | ~1 | [10] |

| 4'-thioIDU (5-iodo nucleoside analog) | Antiviral | Cowpox Virus | ~1 | [10] |

Conclusion and Future Directions

5-Iodo-uracilacetic acid represents a promising scaffold for the development of novel anticancer and antiviral agents. Based on a strong body of evidence from structurally related 5-halouracil derivatives, it is highly probable that this compound will exhibit potent biological activity through mechanisms involving the inhibition of key enzymes in nucleic acid synthesis and/or incorporation into DNA and RNA. The acetic acid moiety at the N1 position offers a handle for further chemical modification and prodrug strategies, potentially improving pharmacokinetic properties and enabling targeted delivery.

Future research should focus on the definitive synthesis and in vitro evaluation of 5-iodo-uracilacetic acid against a broad panel of cancer cell lines and viruses to establish its specific potency and spectrum of activity. Mechanistic studies to confirm its interaction with thymidylate synthase and dihydropyrimidine dehydrogenase are also crucial. Furthermore, in vivo studies in relevant animal models will be necessary to assess its efficacy, pharmacokinetics, and safety profile. The exploration of 5-iodo-uracilacetic acid and its derivatives holds significant potential for the discovery of next-generation antimetabolite therapies.

References

- Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. Molecules.

- Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections. Antimicrobial Agents and Chemotherapy.

-

What are DPD inhibitors and how do they work? Patsnap Synapse. [Link]

- Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents. European Journal of Medicinal Chemistry.

- Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells. Japanese Journal of Cancer Research.

- New Uracil Analogs with Exocyclic Methylidene Group as Potential Anticancer Agents. Molecules.

- Uracil based derivatives as potent anticancer agents.

- Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules.

- Clinical implications of dihydropyrimidine dehydrogenase inhibition. Oncology (Williston Park).

- Clinical Implications of Dihydropyrimidine Dehydrogenase Inhibition. CancerNetwork.

- Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors.

- Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties. RSC Advances.

- Novel Uracil Derivatives Depicted Potential Anticancer Agents: In Vitro, Molecular Docking, and ADME Study.

- N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. MedChemComm.

- Antiviral and Cytostatic Evaluation of 5-(1-Halo-2-sulfonylvinyl)- and 5-(2-Furyl)uracil Nucleosides. Archiv der Pharmazie.

- Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II)

- Anticancer agents. UMP.

- 5-Fluorouracil: Mechanisms of Resistance and Reversal Str

- Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture. Journal of Cancer Research and Clinical Oncology.

- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl

- Antimetabolites in Cancer Treatment: Targeting Cellular Proliferation Pathways. Journal of Cancer Science & Therapy.

- Development of heterocyclic-based anticancer agents: A comprehensive review. Journal of the Indian Chemical Society.

- Thymidylate synthase inhibitors.

- Antimetabolite Chemotherapy. Lecturio.

- Mechanism of action of Antimetabolite Anticancer drugs How they work. YouTube.

- Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins. Journal of the Chinese Chemical Society.

- Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors.

- Thymidyl

- Evaluation of new antiviral agents: I. In vitro perspectives. Antiviral Research.

- Recent advancements for the evaluation of anti-viral activities of natural products. Expert Opinion on Drug Discovery.

- Modification of 5-fluorouracil with thiourea and benzoyl groups and in silico study on thymidylate synthase enzyme as anticancer. Journal of Pharmaceutical and Allied Sciences.

- Thymidylate synthase inhibitors. Semantic Scholar.

- Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. Scientific Reports.

- Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles.

- Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues. Journal of Medicinal Chemistry.

- Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins.

- Incredible use of plant-derived bioactives as anticancer agents. RSC Advances.

- Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Deriv

- Assessment of cytotoxicity of 5-arylaminouracil deriv

- Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems. Pharmaceutics.

- Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Journal of Visualized Experiments.

- Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investig

- Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLoS One.

Sources

- 1. japsonline.com [japsonline.com]

- 2. longdom.org [longdom.org]

- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. d-nb.info [d-nb.info]

- 7. lecturio.com [lecturio.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What are DPD inhibitors and how do they work? [synapse.patsnap.com]

- 15. Evaluation of new antiviral agents: I. In vitro perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid: A Technical Guide for Medicinal Chemists

Abstract

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, a halogenated pyrimidine derivative, stands as a molecule of significant interest in the landscape of medicinal chemistry. Its structural architecture, featuring a 5-iodouracil core appended with an N1-acetic acid moiety, suggests a rich pharmacological potential. While direct and extensive research on this specific molecule is nascent, a comprehensive analysis of its structural analogues and the foundational chemistry of its core components provides a compelling rationale for its exploration as a versatile scaffold in drug discovery. This technical guide synthesizes the available data on related compounds to illuminate the potential applications of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, offering a roadmap for researchers in antiviral, anticancer, antimicrobial, and radiosensitization domains. We will delve into its synthetic pathways, propose mechanistic hypotheses for its biological activities, and provide detailed experimental protocols for its evaluation.

Introduction: The Promise of a Privileged Scaffold

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] Modifications to this privileged scaffold have historically yielded a plethora of therapeutic agents. The introduction of a halogen at the 5-position of the uracil ring, particularly iodine, has been a well-established strategy to impart potent biological activities.[1][2] 5-Iodouracil and its nucleoside analogue, 5-iodo-2'-deoxyuridine (Idoxuridine), have demonstrated antiviral and anticancer properties.[3] The acetic acid substituent at the N1 position offers a crucial handle for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.[4]

This guide posits that the unique combination of the 5-iodouracil core and the N1-acetic acid side chain in (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid creates a molecule with multifaceted therapeutic potential.

Synthesis and Characterization

The synthesis of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid can be achieved through the N-alkylation of 5-iodouracil. A generalized, adaptable protocol is presented below.

Experimental Protocol: Synthesis of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

Materials:

-

5-Iodouracil

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

N-Alkylation: In a round-bottom flask, dissolve 5-iodouracil (1 equivalent) in anhydrous DMF. Add potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude ethyl ester intermediate.

-

Purification of Ester: Purify the crude ester by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 1M HCl.

-

Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Isolation of the Acid: Remove the ethanol under reduced pressure. The aqueous solution is then cooled, and the precipitated solid is filtered, washed with cold water, and dried under vacuum to yield (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications in Medicinal Chemistry

The structural features of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid suggest several promising avenues for therapeutic development.

Antiviral Activity

Rationale: 5-substituted uracil derivatives are a well-known class of antiviral agents.[5] The mechanism of action for many of these compounds involves the inhibition of viral DNA synthesis.[6] The 5-iodo substituent can mimic thymidine, leading to its incorporation into viral DNA and subsequent disruption of replication.

Proposed Mechanism of Action: (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, after intracellular conversion to its triphosphate form, could act as a competitive inhibitor of viral DNA polymerase. Its incorporation into the growing viral DNA chain could lead to chain termination or a dysfunctional viral genome.

Caption: Proposed antiviral mechanism of action.

Experimental Protocol: Antiviral Titer Reduction Assay [7]

-

Cell Culture: Seed Vero 76 cells in 12-well plates and grow to confluence.

-

Compound Treatment: Pre-treat the cells with various concentrations of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid for 8 hours.

-

Virus Infection: Infect the cells with the virus of interest (e.g., Herpes Simplex Virus) at a multiplicity of infection (MOI) of 0.05.

-

Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 24-48 hours).

-

Titer Determination: Collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay.

-

Data Analysis: Calculate the reduction in viral titer compared to untreated controls to determine the EC₅₀ (50% effective concentration).

Anticancer Activity and Radiosensitization

Rationale: Halogenated pyrimidines, including 5-iodouracil, are known to be incorporated into the DNA of proliferating cancer cells, sensitizing them to ionizing radiation.[8][9] The mechanism involves the generation of reactive uracil-5-yl radicals upon exposure to radiation, leading to DNA damage.[8]

Proposed Mechanism of Action as a Radiosensitizer: (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is expected to be preferentially taken up by rapidly dividing cancer cells. Following its incorporation into DNA, irradiation would induce the homolytic cleavage of the C-I bond, generating a highly reactive uracil-5-yl radical. This radical can abstract a hydrogen atom from a nearby deoxyribose unit, leading to DNA strand breaks and enhanced cell killing.

Caption: Proposed radiosensitization mechanism.

Experimental Protocol: Clonogenic Survival Assay [10][11]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) at a low density in 6-well plates to allow for colony formation.

-

Compound Treatment: Treat the cells with varying concentrations of the compound for a defined period (e.g., 24 hours).

-

Irradiation: Irradiate the cells with different doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

-

Incubation: Incubate the plates for 7-14 days to allow for colony formation.

-

Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group and plot the data to determine the dose enhancement factor.

Experimental Protocol: Cytotoxicity Screening (MTT Assay) [5][12]

-

Cell Seeding: Seed cancer cell lines in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of the compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (50% inhibitory concentration). A study on N-substituted 5-iodouracils showed that an N1,N3-dicyclohexylmethyl analog had an IC₅₀ of 16.5 µg/mL against HepG2 cells.[2][13]

Antimicrobial Activity

Rationale: Uracil derivatives have been explored as antimicrobial agents due to their ability to interfere with nucleic acid synthesis in bacteria.[1][4] The presence of the acetic acid moiety may also contribute to the antimicrobial effect.[14]

Proposed Mechanism of Action: The compound could potentially inhibit bacterial DNA or RNA synthesis. The acetic acid group might disrupt the bacterial cell membrane or interfere with essential metabolic pathways.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [15][16][17]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth. Studies on N-substituted 5-iodouracils have shown inhibitory activity against Branhamella catarrhalis, Neisseria mucosa, and Streptococcus pyogenes at concentrations of 0.128 mg/mL.[2]

Antioxidant and Enzyme Inhibitory Potential

Rationale: Some pyrimidine and uracil derivatives have demonstrated antioxidant properties.[18] The electron-rich nature of the pyrimidine ring allows it to scavenge free radicals. Additionally, the uracil scaffold has been identified as a template for designing inhibitors of various enzymes.

Experimental Protocol: DPPH Radical Scavenging Assay [19][20]

-

Reaction Mixture: Prepare a reaction mixture containing various concentrations of the compound and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Experimental Protocol: General Enzyme Inhibition Assay [21][22]

-

Assay Setup: In a 96-well plate, combine the target enzyme, buffer, and various concentrations of the compound.

-

Pre-incubation: Incubate the plate to allow for inhibitor binding.

-

Reaction Initiation: Add the substrate to start the enzymatic reaction.

-

Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Based on studies of related uracil derivatives, the following SAR insights can guide the future optimization of (5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid:

-

5-Position Halogen: The nature of the halogen at the 5-position influences activity, with iodine often providing a good balance of steric bulk and electronic properties for potent biological effects.

-

N1-Substituent: The acetic acid group at the N1 position provides a point for derivatization to modulate solubility, cell permeability, and target engagement. Esterification or amidation of the carboxylic acid could lead to prodrugs with improved pharmacokinetic profiles.

-

N3-Position: Substitution at the N3 position can also impact biological activity. Exploring various substituents at this position could lead to analogues with enhanced potency or selectivity. For instance, studies have shown that N1,N3-disubstituted uracils can exhibit antibacterial and antifungal activities.[1]

Conclusion and Future Directions

(5-Iodo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The convergence of a 5-iodouracil core, known for its potent biological activities, with a versatile N1-acetic acid side chain provides a strong foundation for its potential as an antiviral, anticancer (particularly as a radiosensitizer), and antimicrobial agent. The experimental protocols detailed in this guide offer a clear path for the systematic evaluation of this compound and its future analogues. Further research should focus on a comprehensive biological evaluation to validate these hypothesized activities, elucidate precise mechanisms of action, and explore a diverse range of chemical modifications to optimize its therapeutic potential. The insights gained from such studies will be invaluable for advancing this promising molecule from a chemical entity to a potential clinical candidate.

References

- Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay. (2013). Mini Reviews in Medicinal Chemistry, 13(3), 431-438.

- Kaplan, A. S., & Ben-Porat, T. (1966). Mode of antiviral action of 5-iodouracil deoxyriboside. Journal of Molecular Biology, 19(2), 320-332.

- Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (2025). CrystEngComm.

- Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. (n.d.). Benchchem.

- Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (2025). CrystEngComm.

- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv

- Innovative antimicrobial substances based on uracil S-derivatives. (2021). Drug Development Research, 83(3), 578-585.

- Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. (2011). Molecules, 16(8), 6483-6497.

- Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. (n.d.). Benchchem.

- Determination of Clonogenic Radiosensitivity of HeLa Cells in Early and Late G1 Phases. (2018). Anticancer Research, 38(10), 5625-5631.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- A Comparative Guide to the Antioxidant Activity of Sulfur Heterocycles. (n.d.). Benchchem.

- Antimicrobial activities of different uracil derivatives and the complexes. (n.d.).

- High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers. (2021). Journal of Visualized Experiments, (174).

- Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. (2023). Pharmaceuticals, 16(12), 1718.

- Prachayasittikul, S., Sornsongkhram, N., Pingaew, R., Worachartcheewan, A., Ruchirawat, S., & Prachayasittikul, V. (2009). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. Molecules, 14(8), 2768-2779.

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology, 84.

- Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. (2009). Molecules, 14(8), 2768-2779.

- Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. (2023). RSC Advances, 13(23), 15635-15649.

- Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. (2021). Journal of Biophysical Chemistry, 12(1), 1-9.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.

- Ryssel, H., Kloeters, O., Germann, G., Schäfer, T., Wiedemann, G., & Oehlbauer, M. (2009). The antimicrobial effect of acetic acid--an alternative to common local antiseptics?. Burns, 35(5), 695-700.

- Clonogenic Assay: Adherent Cells-Preview. (2022). YouTube.

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules, 23(10), 2550.

- Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity. (2019). Cancers, 11(9), 1257.

- Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral St

- One-step Protocol for Evaluation of the Mode of Radiation-induced Clonogenic Cell Death by Fluorescence Microscopy. (2017). Journal of Visualized Experiments, (128).

- Prachayasittikul, S., Sornsongkhram, N., Pingaew, R., Worachartcheewan, A., Ruchirawat, S., & Prachayasittikul, V. (2009). Synthesis of N-substituted 5-iodouracils as antimicrobial and anticancer agents. Molecules (Basel, Switzerland), 14(8), 2768–2779.

- De Clercq, E., & Holý, A. (2005). Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections. Antiviral Research, 67(2), 75-84.

- Guidelines for the digestive enzymes inhibition assay. (2020). Food Frontiers, 1(2), 177-191.

- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.

- Hindler, J. F. (2017). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases, 65(suppl_1), S11-S19.

- Prachayasittikul, S., Sornsongkhram, N., Pingaew, R., Worachartcheewan, A., Ruchirawat, S., & Prachayasittikul, V. (2009). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. Molecules, 14(8), 2768-2779.

- Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. (2012). Proceedings of the National Academy of Sciences, 109(8), 3090-3095.

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(23), 5549.

- Antimicrobial Susceptibility Testing. (2017). myadlm.org.

- View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. (n.d.). Trends in Sciences.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Diagnostics, 11(8), 1433.

- Radiosensitizer – Knowledge and References. (n.d.). Taylor & Francis.

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2023). Current Organic Chemistry, 27(4), 282-300.

- Enzyme Analysis. (n.d.). G-Biosciences.

- Application of Radiosensitizers in Cancer Radiotherapy, Nanomaterials of Heavy Metals, Drugs and Chemicals with Nanostructure. (2024).

- Application of Radiosensitizers in Cancer Radiotherapy. (2021). International Journal of Nanomedicine, 16, 1083-1102.

- Re-evaluation of cellular radiosensitization by 5-fluorouracil: high-dose, pulsed administration is effective and preferable to conventional low-dose, chronic administration. (1999). International Journal of Radiation Oncology, Biology, Physics, 44(4), 897-905.

- Radiosensitiser News. (n.d.). LARVOL Sigma.

Sources

- 1. Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of antiviral action of 5-iodouracil deoxyriboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Innovative antimicrobial substances based on uracil S-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. dovepress.com [dovepress.com]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Synthesis of N-substituted 5-iodouracils as antimicrobial and anticancer agents. | Sigma-Aldrich [sigmaaldrich.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. integra-biosciences.com [integra-biosciences.com]

- 16. api.pageplace.de [api.pageplace.de]

- 17. routledge.com [routledge.com]

- 18. Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]